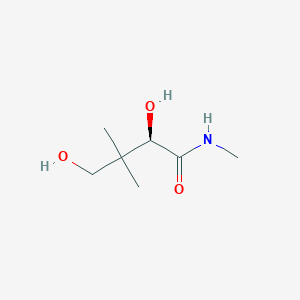
(2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a trimethylbutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common synthetic route includes the reaction of a suitable precursor with a hydroxylating agent under controlled conditions to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
化学反応の分析
Types of Reactions
(2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
(2S)-2,4-Dihydroxy-N,3,3-trimethylbutanamide: The enantiomer of the compound, with similar chemical properties but different biological activity.
2,4-Dihydroxy-N,3,3-trimethylbutanamide: Lacks the specific stereochemistry, leading to different reactivity and applications.
Uniqueness
(2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring precise control over molecular interactions and reactions.
特性
CAS番号 |
88308-84-3 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC名 |
(2R)-2,4-dihydroxy-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C7H15NO3/c1-7(2,4-9)5(10)6(11)8-3/h5,9-10H,4H2,1-3H3,(H,8,11)/t5-/m0/s1 |
InChIキー |
SZRVHGPZNGVMDQ-YFKPBYRVSA-N |
異性体SMILES |
CC(C)(CO)[C@H](C(=O)NC)O |
正規SMILES |
CC(C)(CO)C(C(=O)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


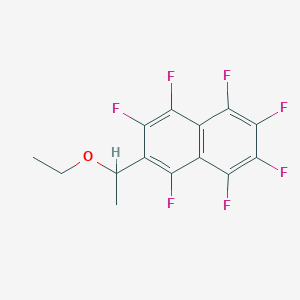
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)

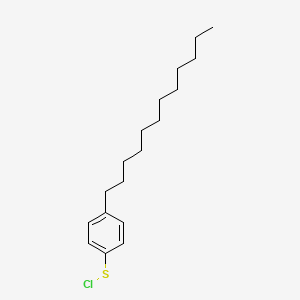
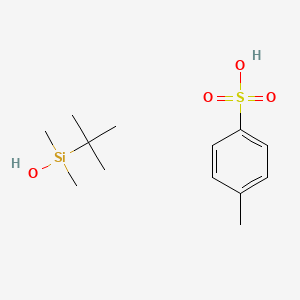
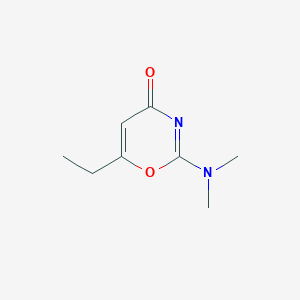
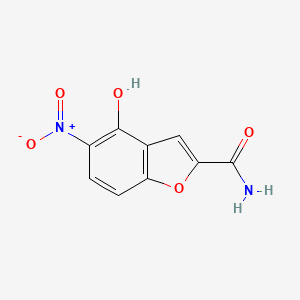
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
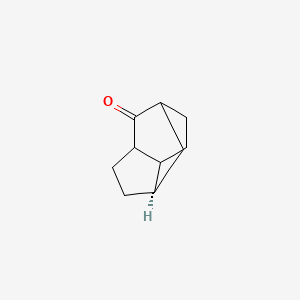
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
